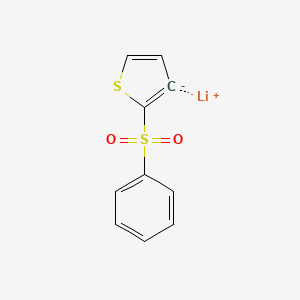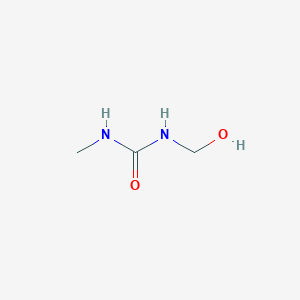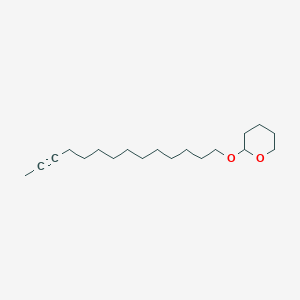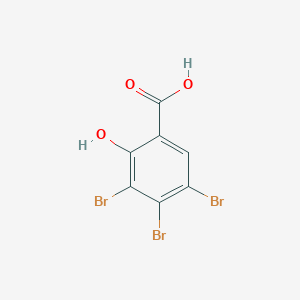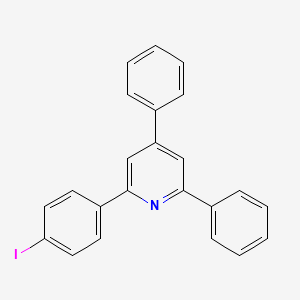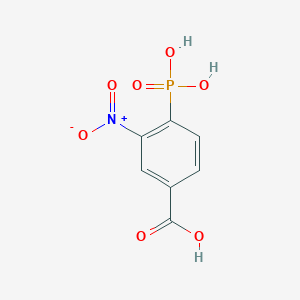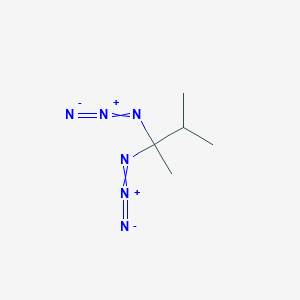
2,2-Diazido-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diazido-3-methylbutane is an organic compound characterized by the presence of two azido groups attached to the second carbon of a 3-methylbutane backbone Azides are known for their high reactivity and are often used in various chemical synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diazido-3-methylbutane typically involves the introduction of azido groups into the molecular structure. One common method is the diazotization of 3-methylbutane-2,2-diamine, followed by the substitution of the diazonium group with an azide ion. This reaction is usually carried out under controlled conditions to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the precursor amine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This is then reacted with sodium azide to introduce the azido groups. The process requires careful handling due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2,2-Diazido-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Sodium azide, hydrochloric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Cycloaddition: Alkynes, copper catalysts.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-methylbutane-2,2-diamine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2,2-Diazido-3-methylbutane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of high-energy materials and triazole compounds.
Biology: Potential use in bioconjugation techniques due to the reactivity of azido groups.
Medicine: Investigated for its potential in drug delivery systems where azido groups can be used for targeted release.
Industry: Utilized in the production of energetic materials and explosives due to its high nitrogen content.
Mechanism of Action
The mechanism of action of 2,2-Diazido-3-methylbutane primarily involves the reactivity of the azido groups. These groups can undergo decomposition to release nitrogen gas, which is a key feature in its use as an energetic material. The molecular targets and pathways involved include:
Decomposition: The azido groups decompose to release nitrogen gas, providing the energy needed for explosive reactions.
Cycloaddition: The azido groups react with alkynes to form stable triazole rings, which are useful in various chemical applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Diazido-3-methylpentane: Similar structure but with an additional carbon in the backbone.
2,2-Diazido-3-ethylbutane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2,2-Diazido-3-methylbutane is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Its compact structure makes it easier to handle compared to larger azido compounds, while still offering significant energetic properties.
Properties
CAS No. |
90329-46-7 |
|---|---|
Molecular Formula |
C5H10N6 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,2-diazido-3-methylbutane |
InChI |
InChI=1S/C5H10N6/c1-4(2)5(3,8-10-6)9-11-7/h4H,1-3H3 |
InChI Key |
VYDBUWKZWKAFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


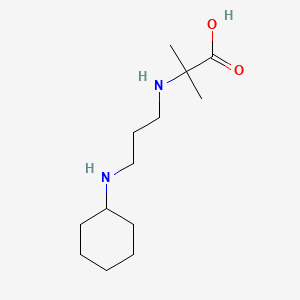
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
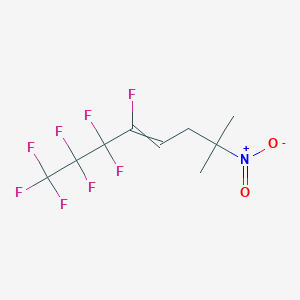
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
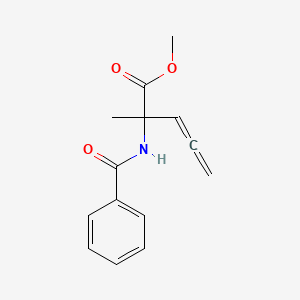
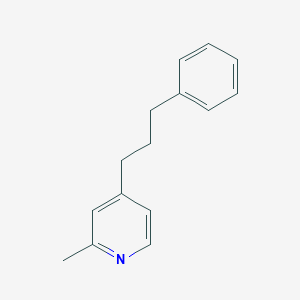
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
